Benzenesulfonic acid, 4-(1-methylundecyl)-
Description
Benzenesulfonic acid, 4-(1-methylundecyl)-, is an organosulfur compound with the molecular formula C18H30O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a 4-(1-methylundecyl) group. This compound is known for its surfactant properties and is used in various industrial applications.
Properties
CAS No. |
18777-53-2 |
|---|---|
Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-dodecan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |
InChI Key |
CJTZDYDOPZRFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-(1-methylundecyl)-, can be synthesized through the sulfonation of 4-(1-methylundecyl)benzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-60°C and continuous stirring to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-(1-methylundecyl)-, involves large-scale sulfonation reactors where 4-(1-methylundecyl)benzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the compound, which is easier to handle and store.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(1-methylundecyl)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-(1-methylundecyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(1-methylundecyl)-, primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and solubilization.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Dodecylbenzenesulfonic acid
Uniqueness
Benzenesulfonic acid, 4-(1-methylundecyl)-, is unique due to its specific alkyl chain length and branching, which imparts distinct surfactant properties compared to other sulfonic acids. This makes it particularly effective in applications requiring specific hydrophobic-hydrophilic balance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
